molecular formula C15H18N4O3S2 B15004741 N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B15004741
M. Wt: 366.5 g/mol
InChI Key: ZZSUPWUOSJQSBV-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiadiazole ring, a morpholine moiety, and a methylsulfanyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-(methylsulfanyl)aniline with chloroacetyl chloride to form an intermediate, which is then reacted with 4-(morpholin-4-yl)-1,2,5-thiadiazole-3-ol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide involves its interaction with specific molecular targets. The thiadiazole ring and morpholine moiety are known to interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-[2-(methylsulfanyl)phenyl]-2-{[4-(piperidin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide
  • N-[2-(methylsulfanyl)phenyl]-2-{[4-(pyrrolidin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substitution of the morpholine moiety with other cyclic amines like piperidine or pyrrolidine.
  • Chemical Properties: These structural variations can lead to differences in solubility, stability, and reactivity.
  • Biological Activity: The presence of different cyclic amines can influence the compound’s interaction with biological targets, potentially altering its efficacy and specificity.

Properties

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C15H18N4O3S2/c1-23-12-5-3-2-4-11(12)16-13(20)10-22-15-14(17-24-18-15)19-6-8-21-9-7-19/h2-5H,6-10H2,1H3,(H,16,20)

InChI Key

ZZSUPWUOSJQSBV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)COC2=NSN=C2N3CCOCC3

Origin of Product

United States

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